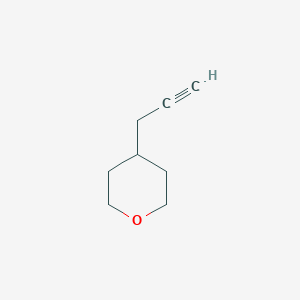![molecular formula C6H4F3N5 B1430241 2-(三氟甲基)-[1,2,4]三唑并[1,5-a]嘧啶-7-胺 CAS No. 1444605-49-5](/img/structure/B1430241.png)
2-(三氟甲基)-[1,2,4]三唑并[1,5-a]嘧啶-7-胺
描述
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is a colorless compound containing two nitrogen atoms at 1st and 3rd positions . This compound has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and similar compounds often involves a multicomponent reaction . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring has been found to increase drug activity .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using crystallography . The high-resolution crystal structure of human dihydroorotate dehydrogenase bound with this compound has been studied .Chemical Reactions Analysis
The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring has been found to increase drug activity . The compound has been found to interact with P. falciparum dihydroorotate dehydrogenase (PfDHODH) through strong hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 217.15 .科学研究应用
合成和化学性质
- 由 Gazizov 等人 (2020) 进行的研究探索了唑并[1,5-a]嘧啶-7-胺的硝化作用,从而产生了各种硝化产物,包括 6-硝基[1,2,4]三唑并[1,5-a]嘧啶-7-胺。这项研究提供了对这些化合物在合成和化学分析中的化学行为和潜在应用的见解 (Gazizov 等人,2020).
潜在抗癫痫活性
- Ding 等人 (2019) 合成了新型 [1,2,4]-三唑并[1,5-a]嘧啶-7(4H)-酮衍生物,展示了其潜在的抗癫痫活性。这表明 2-(三氟甲基)-[1,2,4]三唑并[1,5-a]嘧啶-7-胺 在抗癫痫药物的开发中具有可能的药用价值 (Ding 等人,2019).
衍生物的合成
- Zohdi (1997) 利用 3-氨基-5-三氟甲基-1,2,4-三唑合成多取代的 2-三氟甲基-[1,2,4]三唑并[1,5-a]嘧啶衍生物。这项研究有助于理解如何合成基础化合物的不同衍生物,从而扩展其在各个领域的潜在应用 (Zohdi,1997).
结构分析和重排
- Salgado 等人 (2011) 对通过 Dimroth 重排合成 [1,2,4]-三唑并[1,5-a]嘧啶进行了研究,提供了有关这些化合物的结构稳定性和分子重排的宝贵信息。此类知识在新化学品和药物的开发中至关重要 (Salgado 等人,2011).
抗菌和抗真菌活性
- Komykhov 等人 (2017) 合成了 (5S,7R)-5-芳基-7-甲基-4,5,6,7-四氢[1, 2, 4]三唑并[1,5-a]嘧啶-7-醇,并研究了其抗菌和抗真菌活性。这表明 2-(三氟甲基)-[1,2,4]三唑并[1,5-a]嘧啶-7-胺 衍生物在创造新的抗菌剂方面具有潜力 (Komykhov 等人,2017).
抗哮喘剂
- Medwid 等人 (1990) 制备了三唑并[1,5-c]嘧啶作为潜在的抗哮喘剂,表明了这些化合物的另一种治疗应用。此类研究突出了该化合物及其衍生物的多样化药用潜力 (Medwid 等人,1990).
抗疟疾活性
- Boechat 等人 (2012) 设计并合成了新的 2-(三氟甲基)[1,2,4]三唑并[1,5-a]嘧啶衍生物作为抗恶性疟原虫剂。这项研究在寻找新的疟疾治疗方法方面具有重要意义 (Boechat 等人,2012).
作用机制
Target of Action
It’s known that triazolopyrimidines, a class of compounds to which this molecule belongs, have been studied for their interactions with various biological targets .
Mode of Action
Triazolopyrimidines have been found to interact with their targets through strong hydrogen bonds .
Biochemical Pathways
It’s known that triazolopyrimidines have shown remarkable biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Pharmacokinetics
The presence of a trifluoromethyl group at the 2-position of the triazolopyrimidine ring has been associated with increased drug activity .
Result of Action
Triazolopyrimidines have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Action Environment
It’s known that the presence of a trifluoromethyl group at the 2-position of the triazolopyrimidine ring can increase drug activity .
生化分析
Biochemical Properties
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides . The interaction between 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and dihydroorotate dehydrogenase is characterized by strong hydrogen bonding and stacking interactions, which enhance the binding affinity of the compound to the enzyme . Additionally, this compound has been found to inhibit the activity of certain kinases, thereby modulating various signaling pathways within the cell .
Cellular Effects
The effects of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine on cellular processes are diverse and multifaceted. This compound has been shown to influence cell signaling pathways, particularly the extracellular signal-regulated kinase (ERK) pathway . By inhibiting the phosphorylation of ERK1/2, 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can suppress cell proliferation and induce apoptosis in cancer cells . Furthermore, this compound has been observed to affect gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine as a therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, the mechanism of action of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific biomolecules and enzymes. The compound binds to the active site of dihydroorotate dehydrogenase, forming hydrogen bonds and stacking interactions that stabilize the enzyme-inhibitor complex . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of pyrimidine nucleotides and leading to a decrease in cellular proliferation . Additionally, 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been shown to inhibit the activity of kinases involved in the ERK signaling pathway, resulting in reduced phosphorylation of downstream targets and suppression of cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have been studied over various time periods to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that the inhibitory effects of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine on cell proliferation and signaling pathways are sustained over time, indicating its potential for long-term therapeutic applications . Further in vivo studies are needed to fully understand the long-term effects and potential degradation pathways of this compound in biological systems.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that the compound exhibits dose-dependent effects on tumor growth, with higher doses leading to greater inhibition of tumor proliferation . At elevated doses, 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is involved in various metabolic pathways within the cell. The compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process facilitates the excretion of the compound from the body. Additionally, 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been shown to affect metabolic flux by inhibiting key enzymes involved in nucleotide synthesis, leading to alterations in metabolite levels .
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can bind to intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine plays a critical role in its activity and function. The compound has been found to localize predominantly in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be targeted to specific subcellular compartments through post-translational modifications and binding to transport proteins . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c7-6(8,9)4-12-5-11-2-1-3(10)14(5)13-4/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOGYIMRTHRKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with DHODH and what are the downstream effects?
A: The research papers primarily focus on the structural analysis of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives, specifically a compound named DSM338 (N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine), bound to DHODH from different species (human, rat, and Plasmodium falciparum). [, , ] The studies determine the crystal structures of DHODH complexed with DSM338, revealing the specific interactions and binding sites of this inhibitor within the enzyme's active site. [, , ] While the downstream effects aren't explicitly discussed, inhibiting DHODH is known to disrupt pyrimidine biosynthesis, which is essential for cell growth and proliferation. This makes DHODH an attractive target for developing drugs against parasitic diseases like malaria and autoimmune diseases.
Q2: Can you provide details about the structural characterization of DSM338?
A2: While the provided abstracts lack specific spectroscopic data, we can deduce some information about DSM338. Based on its chemical name, N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, we can determine its molecular formula to be C14H7F8N5. Using this formula, the calculated molecular weight of DSM338 is 413.23 g/mol. Further spectroscopic data like 1H NMR, 13C NMR, and mass spectrometry would be needed for complete structural characterization.
Q3: The research mentions studying DSM338 bound to DHODH from different species. Why is this important?
A: Comparing the crystal structures of DSM338 bound to DHODH from different species (human, rat, and Plasmodium falciparum) [, , ] provides valuable insights into the conservation of the enzyme's active site and potential differences in binding affinities. This comparative analysis is crucial for structure-based drug design, allowing researchers to develop inhibitors with improved selectivity for the target species while minimizing off-target effects. Understanding these differences is particularly important when developing drugs against parasitic diseases like malaria, where targeting the parasite's enzyme specifically is crucial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430158.png)

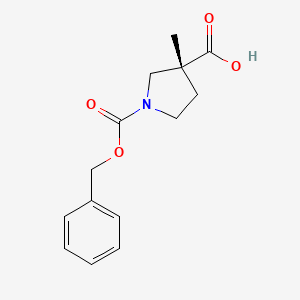
![Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B1430162.png)
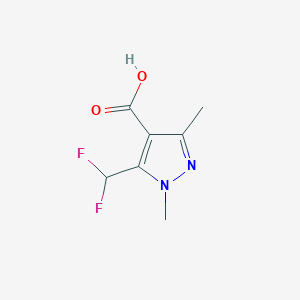
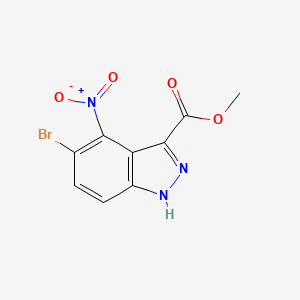

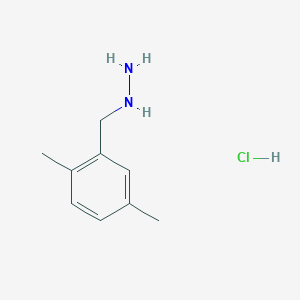
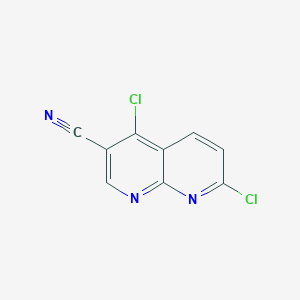
![4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B1430176.png)
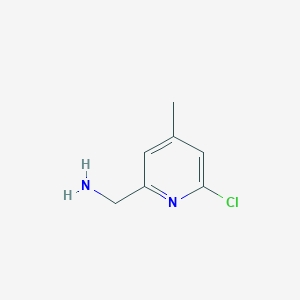
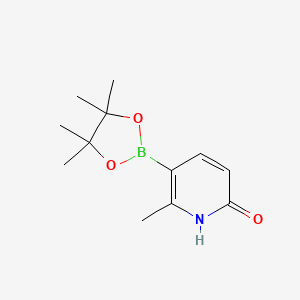
![([4-(4-Methoxyphenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1430179.png)
